molecular formula C6H3I3O3 B1329986 2,4,6-Triiodobenzene-1,3,5-triol CAS No. 57730-42-4

2,4,6-Triiodobenzene-1,3,5-triol

Cat. No.: B1329986
CAS No.: 57730-42-4
M. Wt: 503.8 g/mol
InChI Key: YUQIVUXABFZTSY-UHFFFAOYSA-N
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Description

2,4,6-Triiodobenzene-1,3,5-triol is an organic compound with the molecular formula C6H3I3O3. It is characterized by the presence of three iodine atoms and three hydroxyl groups attached to a benzene ring. This compound is known for its significant molecular weight of 503.80 g/mol and its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triiodobenzene-1,3,5-triol typically involves the iodination of benzene derivatives. One common method includes the reaction of 1,3,5-trihydroxybenzene with iodine in the presence of an oxidizing agent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the selective iodination at the 2,4, and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triiodobenzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, quinones, and deiodinated compounds .

Scientific Research Applications

2,4,6-Triiodobenzene-1,3,5-triol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Triiodobenzene-1,3,5-triol exerts its effects is primarily through its ability to participate in halogen bonding and its reactivity due to the presence of hydroxyl groups. The iodine atoms can form strong interactions with electron-rich sites, making it useful in supramolecular chemistry and materials science .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Triiodobenzene-1,3,5-triol is unique due to its combination of three iodine atoms and three hydroxyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in halogen bonding studies and as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4,6-triiodobenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQIVUXABFZTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)O)I)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206428
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57730-42-4
Record name 2,4,6-Triiodo-1,3,5-benzenetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57730-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057730424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,3,5-triol, 2,4,6-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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